

Application Notes & Protocols: Triguanidino Triazine as a Nitrogen-Rich Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4,6-Triguanidino-1,3,5-triazine

Cat. No.: B3327203 Get Quote

Introduction

Triguanidino triazine, formally known as **2,4,6-triguanidino-1,3,5-triazine**, is a nitrogen-rich heterocyclic compound. Its structure is characterized by a central **1,3,5-triazine** ring symmetrically substituted with three guanidino groups. The high nitrogen content and the presence of multiple donor sites in the guanidino moieties make it an excellent multidentate ligand for coordinating with various metal ions. This unique electronic and structural profile has led to its exploration in diverse fields, including coordination chemistry, materials science, and drug development. The guanidino groups, known for their strong basicity and ability to form stable complexes, combined with the rigid triazine core, create a versatile scaffold for constructing functional supramolecular assemblies and materials.[1][2]

Applications

The applications of triguanidino triazine and its derivatives are extensive, leveraging their nitrogen-rich nature and coordination capabilities.

Coordination Chemistry: As a multidentate ligand, triguanidino triazine readily forms stable
complexes with a variety of metal ions.[3] The multiple nitrogen donor atoms allow for
diverse coordination modes, leading to the formation of mononuclear, binuclear, or
polynuclear metal complexes.[4][5] These complexes are foundational for applications in
catalysis, magnetism, and the development of novel materials.[6]



- Materials Science: The high nitrogen content makes triazine derivatives, including
 triguanidino triazine, candidates for high-energy density materials.[7] Furthermore, triazinebased ligands are used to construct Covalent Organic Frameworks (COFs), which are
 porous, crystalline materials with applications in energy storage, such as for supercapacitors.
 [8][9] Triazine derivatives have also been investigated as organic phase change materials
 with inherent flame retardancy.[10]
- Drug Development: The 1,3,5-triazine scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[11][12] Guanidino-functionalized triazines have been synthesized and evaluated for their potential as anticancer agents, with some compounds showing promising antiproliferative activity against various cancer cell lines.[13][14][15]
- Catalysis: Metal complexes incorporating triazine-based ligands have been explored for their catalytic activity. The electronic properties of the triazine ring and the coordination geometry around the metal center can be tuned to facilitate various organic transformations.[11]

Quantitative Data

The following tables summarize key quantitative data reported for the synthesis and application of triguanidino triazine and related derivatives.

Table 1: Synthesis Yields of Guanidino-1,3,5-Triazines

Compound	Starting Material	Method	Yield (%)	Reference
2,4,6- Triguanidino- 1,3,5-triazine	Cyanoguanidi ne	Cyclotrimeriza tion in DMF/HCI	42%	[16]
2,4,6-Tris(3- methylguanidino) -1,3,5-triazine	1-Methyl-3- cyanoguanidine	Cyclotrimerizatio n in DMF/HCI	52%	[16]
Substituted 1,3,5-triazine derivatives	Cyanuric chloride & Amines	Microwave- assisted	Up to 88%	[13]



| Substituted 1,3,5-triazine derivatives | Cyanuric chloride & Amines | Sonochemical (in water) | >75% |[13][17] |

Table 2: Performance Metrics of Triazine Derivatives in Specific Applications

Application	Compound/Ma terial	Key Performance Metric	Value	Reference
Anticancer Activity	Morpholine- functionalized triazine (Compound 11)	IC50 (MCF-7 cell line)	1.0 μΜ	[15]
Anticancer Activity	Morpholine- functionalized triazine (Compound 11)	IC50 (HCT-116 cell line)	0.98 μΜ	[15]
Anticancer Activity	Morpholine- functionalized triazine (Compound 11)	IC50 (SW620 cell line)	5.85 μΜ	[14]
Energy Storage	Triazine- functionalized COF (TPT@BDA- COF)	Specific Capacitance	92.6 mF/cm² (in 1 M NaClO₄)	[9]
Energy Storage	Triazine- functionalized COF (TPT@BDA- COF)	Energy Density	41.7 Wh/kg	[9]
Energetic Materials	Bridged di-1,3,5- triazine derivative	Detonation Pressure	34.2 GPa	[11]



| Energetic Materials | Bridged di-1,3,5-triazine derivative | Detonation Velocity | 8887 m/s |[11] |

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Triguanidino-1,3,5-triazine

This protocol is adapted from the cyclotrimerization of cyanoguanidine as described in the literature.[16]

Materials:

- Cyanoguanidine
- Dimethylformamide (DMF)
- Hydrogen chloride (HCl) gas or concentrated HCl
- · Round-bottom flask
- · Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Condenser
- Gas inlet tube (if using HCl gas)
- Filtration apparatus (Büchner funnel, filter paper)
- Drying oven or vacuum desiccator

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve cyanoguanidine in DMF.
- Acidification: Slowly bubble dry hydrogen chloride gas through the solution while stirring.
 Alternatively, add concentrated HCl dropwise. The presence of an acid catalyst is crucial for the cyclotrimerization reaction.



- Heating: Heat the reaction mixture under reflux for several hours. The exact temperature and time will depend on the scale and specific conditions, but a typical range is 80-120°C for 4-8 hours.
- Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to observe the consumption of the starting material.
- Isolation: After the reaction is complete, cool the mixture to room temperature. The product,
 2,4,6-triguanidino-1,3,5-triazine, may precipitate from the solution. If not, the product can be precipitated by adding a non-polar co-solvent or by partially evaporating the DMF under reduced pressure.
- Purification: Collect the solid product by filtration. Wash the crude product with a suitable solvent (e.g., cold ethanol or acetone) to remove unreacted starting materials and impurities.
- Drying: Dry the purified product under vacuum to obtain **2,4,6-triguanidino-1,3,5-triazine** as a solid. The reported yield for this method is approximately 42%.[16]

Protocol 2: General Synthesis of Metal-Triguanidino Triazine Complexes

This protocol provides a general method for coordinating the synthesized triguanidino triazine ligand with a metal salt.

Materials:

- **2,4,6-Triguanidino-1,3,5-triazine** (ligand)
- A metal salt (e.g., CuCl₂, Co(NO₃)₂, MnCl₂)[3]
- A suitable solvent (e.g., ethanol, methanol, acetonitrile, or water)
- Schlenk flask or round-bottom flask
- Magnetic stirrer and stir bar
- Condenser (if heating is required)

Procedure:

Methodological & Application





- Ligand Dissolution: Dissolve the triguanidino triazine ligand in the chosen solvent in a flask. Gentle heating may be required to achieve complete dissolution.
- Metal Salt Dissolution: In a separate flask, dissolve the metal salt in the same solvent. The
 molar ratio of ligand to metal will determine the stoichiometry of the final complex and should
 be chosen based on the desired coordination environment. Ratios of 1:1 or 2:3
 (Metal:Ligand) have been reported for similar triazine ligands.[3]
- Complexation: Slowly add the metal salt solution to the ligand solution while stirring vigorously. A color change or the formation of a precipitate often indicates complex formation.
- Reaction Time: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight to ensure complete complexation.
- Isolation: If the complex precipitates, it can be isolated by filtration. If the complex remains in solution, the solvent can be slowly evaporated, or a counter-solvent can be added to induce crystallization or precipitation.
- Purification: The isolated complex can be purified by washing with the solvent to remove any
 unreacted starting materials or by recrystallization from a suitable solvent system.
- Drying: Dry the final metal complex under vacuum.

Protocol 3: General Characterization Methods

Characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

- Infrared (IR) Spectroscopy: Used to identify functional groups. For triguanidino triazine, key peaks would correspond to N-H and C=N stretching vibrations. Upon complexation, shifts in these peaks can indicate the coordination of nitrogen atoms to the metal center.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the ligand in solution.
- Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized compounds.[3]



- Mass Spectrometry: Determines the molecular weight of the compound, confirming its identity.
- X-ray Diffraction (for crystalline products): Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of metal complexes.[5]
- Thermogravimetric Analysis (TGA): Used to study the thermal stability of the compounds.[3]

Visualizations: Workflows and Logical Relationships

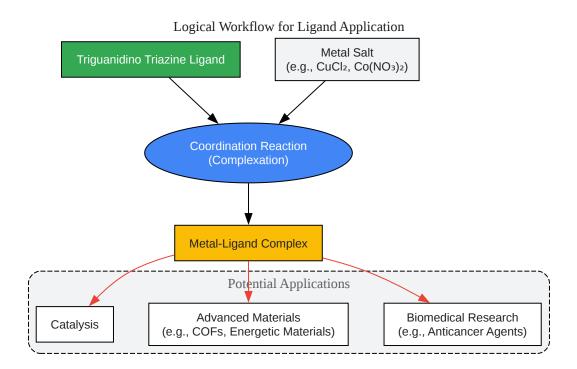
Cyanoguanidine (Starting Material) Cyclotrimerization Cyclotrimerization Cyclotrimerization Cyclotrimerization Cyclotrimerization Cyclotrimerization Cyclotrimerization Cyclotrimerization Cyclotrimerization (Ligand)

Pure Product



Click to download full resolution via product page

Caption: Synthesis Workflow for Triguanidino Triazine.



Click to download full resolution via product page

Caption: Logical Workflow for Ligand Application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. researchgate.net [researchgate.net]
- 2. [1,3,5]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry |
 Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. Coordination of a triazine ligand with Cull and Agl investigated by spectral, structural, theoretical and docking studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and selection of nitrogen-rich bridged di-1,3,5-triazine derivatives with high energy and reduced sensitivity PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triazine-Functionalized Nitrogen-Rich Covalent Organic Framework as an Electrode Material for Aqueous Symmetric Supercapacitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazine derivatives as organic phase change materials with inherently low flammability Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 14. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Triguanidino Triazine as a Nitrogen-Rich Ligand]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3327203#application-of-triguanidino-triazine-as-a-nitrogen-rich-ligand]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com